N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide
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Overview
Description
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core linked to a thiophene-3-carboxamide moiety
Preparation Methods
The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the thiophene-3-carboxamide moiety: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with a thiophene-3-carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Techniques such as ultrasonic-assisted synthesis have been explored for related compounds to enhance reaction efficiency .
Chemical Reactions Analysis
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyridine or thiophene rings are replaced by other groups.
Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of fluorescent probes and other optical materials.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazolo core and have been studied for their kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have been explored for their potential as heat-resistant explosives and other applications.
The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyridine and thiophene-3-carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c17-13(10-4-6-18-9-10)14-7-11-8-15-16-5-2-1-3-12(11)16/h4,6,8-9H,1-3,5,7H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMFISWTFNRYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CSC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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